1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a hydroxymethyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Chloro and Hydroxymethyl Groups: The chloro and hydroxymethyl groups can be introduced through electrophilic substitution reactions on the phenyl ring.
Coupling Reactions: The final step involves coupling the triazole ring with the substituted phenyl ring using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[4-Chloro-3-(carboxy)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.
Substitution: Formation of 1-[4-(Substituted)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-[4-Chloro-3-(hydroxymethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the phenyl group at the 5-position.
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide: Contains a methyl group instead of a phenyl group at the 5-position.
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-ethyl-1H-1,2,4-triazole-3-carboxamide: Contains an ethyl group instead of a phenyl group at the 5-position.
Uniqueness
1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of both chloro and hydroxymethyl groups on the phenyl ring, along with the phenyl group at the 5-position of the triazole ring, may enhance its binding affinity to molecular targets and its overall stability.
Properties
IUPAC Name |
1-[4-chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-13-7-6-12(8-11(13)9-22)21-16(10-4-2-1-3-5-10)19-15(20-21)14(18)23/h1-8,22H,9H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURMULLGUHEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)CO)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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